molecular formula C20H23N5 B5639640 2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine

2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine

Cat. No. B5639640
M. Wt: 333.4 g/mol
InChI Key: WMMQCWBUVAWKEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine often involves multi-step chemical reactions aiming at constructing the complex architecture of the molecule. For instance, the synthesis of benzimidazole derivatives can involve the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showcasing the complexity and efficiency of synthesizing such molecules (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been determined through X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its 3D conformation. Studies like these are crucial for understanding how the molecular structure affects the compound's reactivity and properties (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzimidazole derivatives, which share a part of the chemical structure with the compound of interest, have been found to undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions are essential for modifying the chemical structure to enhance desired properties or reduce undesired effects (Ramachandran et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's applicability in different scientific and industrial fields. Studies focusing on these aspects contribute to a deeper understanding of how structural features influence physical behavior (Karcı & Demirçalı, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, pH stability, and interaction with biological targets, are directly influenced by the compound's structure. Research in this area aims to explore the chemical behavior of such molecules under various conditions, providing valuable information for potential applications in medicinal chemistry and other fields (Wei et al., 2007).

properties

IUPAC Name

2-[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-16-7-10-22-20(23-16)24-12-8-18(9-13-24)19-21-11-14-25(19)15-17-5-3-2-4-6-17/h2-7,10-11,14,18H,8-9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMQCWBUVAWKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine

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